molecular formula C18H17ClN4O3 B11299240 N-(5-chloro-2-methoxyphenyl)-6-oxo-2-(phenylamino)-3,4,5,6-tetrahydropyrimidine-4-carboxamide

N-(5-chloro-2-methoxyphenyl)-6-oxo-2-(phenylamino)-3,4,5,6-tetrahydropyrimidine-4-carboxamide

Cat. No.: B11299240
M. Wt: 372.8 g/mol
InChI Key: JQFHECFKVVBTSI-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-6-oxo-2-(phenylamino)-3,4,5,6-tetrahydropyrimidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-substituted methoxyphenyl group, a phenylamino group, and a tetrahydropyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-6-oxo-2-(phenylamino)-3,4,5,6-tetrahydropyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 5-chloro-2-methoxyaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent amination reactions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-6-oxo-2-(phenylamino)-3,4,5,6-tetrahydropyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-6-oxo-2-(phenylamino)-3,4,5,6-tetrahydropyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-6-oxo-2-(phenylamino)-3,4,5,6-tetrahydropyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methoxyphenyl)benzenesulfonamide
  • N-(5-chloro-2-hydroxyphenyl)acetamide
  • N-(5-chloro-2-methoxyphenyl)methanesulfonamide

Uniqueness

N-(5-chloro-2-methoxyphenyl)-6-oxo-2-(phenylamino)-3,4,5,6-tetrahydropyrimidine-4-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tetrahydropyrimidine ring and phenylamino group contribute to its potential as a versatile compound in various applications.

Properties

Molecular Formula

C18H17ClN4O3

Molecular Weight

372.8 g/mol

IUPAC Name

2-anilino-N-(5-chloro-2-methoxyphenyl)-6-oxo-4,5-dihydro-1H-pyrimidine-4-carboxamide

InChI

InChI=1S/C18H17ClN4O3/c1-26-15-8-7-11(19)9-13(15)21-17(25)14-10-16(24)23-18(22-14)20-12-5-3-2-4-6-12/h2-9,14H,10H2,1H3,(H,21,25)(H2,20,22,23,24)

InChI Key

JQFHECFKVVBTSI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2CC(=O)NC(=N2)NC3=CC=CC=C3

Origin of Product

United States

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